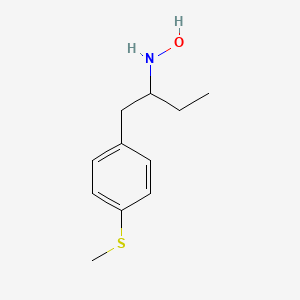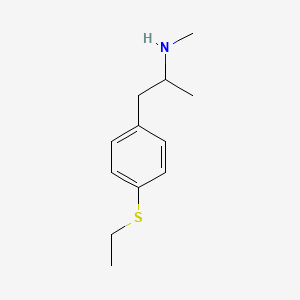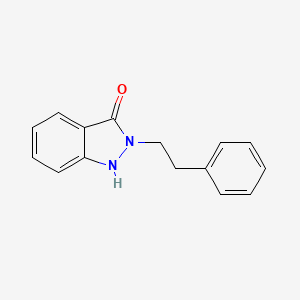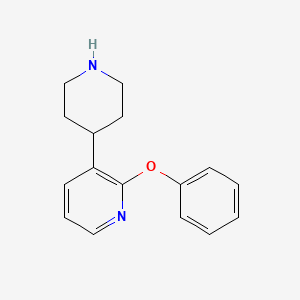
2-Phenoxy-3-(piperidin-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fenoxi-3-(piperidin-4-il)piridina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo fenoxi y un grupo piperidinilo. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-fenoxi-3-(piperidin-4-il)piridina generalmente implica los siguientes pasos:
Acoplamiento Suzuki-Miyaura: Esta reacción se utiliza comúnmente para formar el enlace carbono-carbono entre el grupo fenoxi y el anillo de piridina.
Sustitución Nucleofílica: La introducción del grupo piperidinilo se puede lograr a través de reacciones de sustitución nucleofílica, donde el anillo de piridina se activa para la sustitución por grupos salientes adecuados.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de las rutas sintéticas anteriores, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo piperidinilo, lo que lleva a la formación de derivados N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de piridina o al grupo piperidinilo, lo que resulta en la formación de derivados reducidos.
Sustitución: Los grupos fenoxi y piperidinilo pueden participar en reacciones de sustitución, lo que permite la funcionalización adicional del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos Principales:
Productos de Oxidación: Derivados N-óxido.
Productos de Reducción: Derivados de piridina o piperidinilo reducidos.
Productos de Sustitución: Derivados funcionalizados con varios sustituyentes en los grupos fenoxi o piperidinilo.
Aplicaciones Científicas De Investigación
2-Fenoxi-3-(piperidin-4-il)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-fenoxi-3-(piperidin-4-il)piridina implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede dirigirse a enzimas, receptores o canales iónicos, modulando su actividad y dando lugar a efectos terapéuticos.
Vías Involucradas: Puede influir en las vías de señalización relacionadas con la proliferación celular, la apoptosis y la inflamación, contribuyendo a sus posibles efectos terapéuticos.
Compuestos Similares:
- 2-Fenoxi-3-(piperidin-2-il)piridina
- 2-Amino-4-(1-piperidinil)piridina
Comparación:
- Diferencias Estructurales: Si bien son similares en estructura, estos compuestos difieren en la posición del grupo piperidinilo o en la presencia de diferentes sustituyentes.
- Actividad Biológica: La disposición única de los grupos funcionales en 2-fenoxi-3-(piperidin-4-il)piridina puede conferir actividades biológicas distintas en comparación con sus análogos .
En conclusión, 2-fenoxi-3-(piperidin-4-il)piridina es un compuesto versátil con un potencial significativo en varios campos de la investigación y la industria. Su estructura y reactividad únicas lo convierten en un objetivo valioso para futuras investigaciones y aplicaciones.
Comparación Con Compuestos Similares
- 2-Phenoxy-3-(piperidin-2-yl)pyridine
- 2-Amino-4-(1-piperidinyl)pyridine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position of the piperidinyl group or the presence of different substituents.
- Biological Activity: The unique arrangement of functional groups in 2-phenoxy-3-(piperidin-4-yl)pyridine may confer distinct biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-phenoxy-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-5-14(6-3-1)19-16-15(7-4-10-18-16)13-8-11-17-12-9-13/h1-7,10,13,17H,8-9,11-12H2 |
Clave InChI |
LKVOLTSPLLAMPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
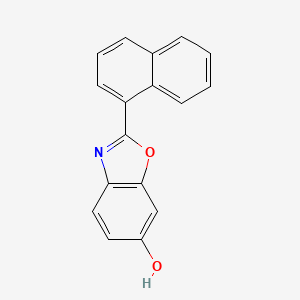
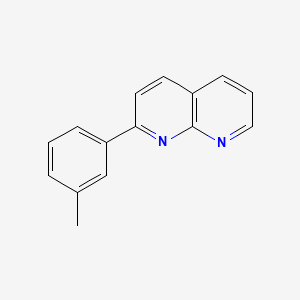
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)


![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
